1,1-Diethoxy-N,N-dimethylmethanamine 1,1-Diethoxy-N,N-dimethylmethanamine N,N-Dimethylformamide diethyl acetal undergoes Me3SiCl-mediated three-component coupling reaction with alkyne to yield 2,3,4,5-tetrasubstituted pyridine derivatives.
Flumazenil Related Compound C is used as a reagent in the design of EGF-R tyrosine kinase inhibitors. lt was used in quantification of cocaine and its primary metabolite, benzoyl ecgonine from urine matrix by gas chromatography. lt is also used in the syn
Brand Name: Vulcanchem
CAS No.: 1188-33-6
VCID: VC21336991
InChI: InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3
SMILES: CCOC(N(C)C)OCC
Molecular Formula: C7H17NO2
Molecular Weight: 147.22 g/mol

1,1-Diethoxy-N,N-dimethylmethanamine

CAS No.: 1188-33-6

Cat. No.: VC21336991

Molecular Formula: C7H17NO2

Molecular Weight: 147.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,1-Diethoxy-N,N-dimethylmethanamine - 1188-33-6

CAS No. 1188-33-6
Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
IUPAC Name 1,1-diethoxy-N,N-dimethylmethanamine
Standard InChI InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3
Standard InChI Key BWKAYBPLDRWMCJ-UHFFFAOYSA-N
SMILES CCOC(N(C)C)OCC
Canonical SMILES CCOC(N(C)C)OCC
Appearance Colorless to Yellow Liquid
Boiling Point 129.0 °C

Molecular Structure and Properties

1,1-Diethoxy-N,N-dimethylmethanamine, also commonly known as N,N-Dimethylformamide diethyl acetal, is characterized by its unique structural features that contribute to its reactivity and applications. The compound contains a central carbon atom bonded to two ethoxy groups and a dimethylamino group.

Basic Identification Information

The compound is identified by several standardized parameters that distinguish it from other similar chemicals:

PropertyValue
IUPAC Name1,1-diethoxy-N,N-dimethylmethanamine
CAS Number1188-33-6
Molecular FormulaC₇H₁₇NO₂
Molecular Weight147.22 g/mol
InChI KeyBWKAYBPLDRWMCJ-UHFFFAOYSA-N
Canonical SMILESCCOC(N(C)C)OCC

Source: PubChem data deposited information

Physical and Chemical Properties

The physical and chemical properties of 1,1-Diethoxy-N,N-dimethylmethanamine provide important information for handling and application purposes:

PropertyValue
Physical DescriptionClear light yellow liquid
Density0.9±0.1 g/cm³
Boiling Point130.3°C at 760 mmHg
Flash Point22.2°C
SymbolGHS02
Signal WordWarning

Source: ChemSrc and Fisher Scientific data

The compound is flammable, as indicated by its relatively low flash point, which necessitates appropriate safety measures during handling and storage. Its physical state as a liquid at room temperature facilitates its use in various chemical reactions and processes.

Synthesis and Preparation Methods

The synthesis of 1,1-Diethoxy-N,N-dimethylmethanamine involves several established methods that have been optimized for laboratory and industrial applications.

Common Synthetic Routes

One of the primary methods for synthesizing 1,1-Diethoxy-N,N-dimethylmethanamine involves the reaction of N,N-dimethylformamide with diethyl ether in the presence of a strong base such as sodium ethoxide. This synthetic route highlights the versatility of the compound in forming various derivatives.

The reaction proceeds under controlled conditions, typically requiring:

  • Appropriate temperature control

  • Anhydrous conditions

  • Catalytic amounts of base

  • Careful purification processes

Laboratory Scale Preparation

In laboratory settings, the preparation often involves smaller scale reactions with careful monitoring of reaction parameters. The reaction mixture typically undergoes distillation under reduced pressure to obtain the purified product, with yields ranging from moderate to high depending on reaction conditions and purification techniques.

Chemical Reactions

1,1-Diethoxy-N,N-dimethylmethanamine participates in various chemical reactions that make it valuable in organic synthesis and other applications.

Oxidation Reactions

The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids when treated with oxidizing agents such as potassium permanganate or chromium trioxide. These oxidation reactions provide access to important functional group transformations that are useful in synthetic organic chemistry.

Reduction Reactions

Reduction reactions can convert 1,1-Diethoxy-N,N-dimethylmethanamine into primary or secondary amines using reducing agents like lithium aluminum hydride. These reactions are significant for the synthesis of various amine derivatives that have applications in pharmaceutical development and other industries.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different substituted products. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Applications in Chemistry and Research

1,1-Diethoxy-N,N-dimethylmethanamine has found applications across multiple disciplines due to its unique chemical properties.

Role as a Methylating Agent

The compound serves primarily as a methylating agent in organic synthesis, facilitating the methylation of various substrates including:

  • Acids

  • Amines

  • Thiols

  • Amino acids

This property is vital for the synthesis of complex organic molecules where selective methylation is required. The mechanism of action involves its ability to transfer methyl groups to various substrates, modifying their chemical properties and reactivity.

Analytical Chemistry Applications

In analytical chemistry, the compound has been used in derivatization techniques, particularly in gas chromatography. The publication by Araujo and Ferreira in the Australian Journal of Chemistry (2024) discusses N,N-Dimethylformamide dimethyl acetal (a closely related compound) as being used in gas chromatography as a derivatizing agent . Similar applications can be extended to 1,1-Diethoxy-N,N-dimethylmethanamine due to its structural similarities.

Synthetic Chemistry Applications

In synthetic organic chemistry, 1,1-Diethoxy-N,N-dimethylmethanamine participates in various transformations that are useful for constructing complex molecular architectures. It can serve as a building block in heterocyclic synthesis and other important synthetic pathways.

Biological Activities

The biological activity of 1,1-Diethoxy-N,N-dimethylmethanamine provides insights into its potential applications in biological research and pharmaceutical development.

Methylation in Biochemical Pathways

As a methylating agent, 1,1-Diethoxy-N,N-dimethylmethanamine plays a significant role in biochemical pathways where methylation is a critical reaction, influencing gene expression and metabolic processes. This property makes it valuable for studying methylation-dependent biological processes.

Toxicity Profile

The compound exhibits varying levels of toxicity in different biological assays, necessitating appropriate handling and safety measures. Understanding its toxicity profile is important for assessing risks associated with its use in research and industrial applications.

Comparison with Similar Compounds

Understanding how 1,1-Diethoxy-N,N-dimethylmethanamine compares with structurally related compounds provides valuable context for its applications and properties.

Structural Analogs

Several compounds share structural similarities with 1,1-Diethoxy-N,N-dimethylmethanamine:

CompoundCAS NumberMolecular FormulaKey Differences
1,1-Dimethoxy-N,N-dimethylmethanamineN/AC₅H₁₃NO₂Contains methoxy instead of ethoxy groups
1,1-Dimethoxy-N,N-dimethyl-1-butanamine64277-22-1C₈H₁₉NO₂Contains a longer carbon chain
1,1-Dimethoxy-N,N-dimethylethylamine18871-66-4C₆H₁₅NO₂Contains a methyl group attached to the central carbon
4,4-Diethoxy-N,N-dimethyl-1-butanamine1116-77-4C₁₀H₂₃NO₂Has a different structural arrangement

Source: Data compiled from ChemicalBook and PubChem

Functional Differences

The uniqueness of 1,1-Diethoxy-N,N-dimethylmethanamine lies in its specific chemical structure, which provides distinctive reactivity and selectivity in methylation reactions compared to its analogs. The presence of ethoxy groups instead of methoxy groups affects its reactivity, solubility, and other physicochemical properties.

Research Applications and Recent Findings

Recent research has expanded our understanding of the applications and properties of 1,1-Diethoxy-N,N-dimethylmethanamine and related compounds.

Use in Heterocyclic Synthesis

Research has demonstrated that 1,1-Diethoxy-N,N-dimethylmethanamine, like its structural analogs, can be used as a building block in heterocyclic synthesis. For instance, N,N-Dimethylformamide diethyl acetal undergoes Me₃SiCl-mediated three-component coupling reactions with alkynes to yield 2,3,4,5-tetrasubstituted pyridine derivatives.

Applications in Analytical Chemistry

Recent research has explored the use of dimethylformamide acetals (including diethyl acetals) as derivatization reagents in gas chromatography. The work by Boulesteix et al. (2020) discusses the application of dimethylformamide dimethyl acetal as a reagent for in situ chiral analyses of organic molecules . These findings suggest potential applications for 1,1-Diethoxy-N,N-dimethylmethanamine in similar analytical contexts.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator